molecular formula C15H16ClN3O B14438717 {2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol CAS No. 78726-48-4

{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol

Cat. No.: B14438717
CAS No.: 78726-48-4
M. Wt: 289.76 g/mol
InChI Key: ZTNYNXJWRUOYJM-UHFFFAOYSA-N
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Description

{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol is an organic compound that features a diazenyl group (N=N) bonded to a chlorophenyl ring and a dimethylaminophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol typically involves the diazotization of 2-chloroaniline followed by coupling with 5-(dimethylamino)phenol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the diazenyl group can yield the corresponding amine.

    Substitution: The chlorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its diazenyl group can be labeled with isotopes for tracing biochemical processes.

Medicine

In medicine, derivatives of

Properties

CAS No.

78726-48-4

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

[2-[(2-chlorophenyl)diazenyl]-5-(dimethylamino)phenyl]methanol

InChI

InChI=1S/C15H16ClN3O/c1-19(2)12-7-8-14(11(9-12)10-20)17-18-15-6-4-3-5-13(15)16/h3-9,20H,10H2,1-2H3

InChI Key

ZTNYNXJWRUOYJM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2Cl)CO

Origin of Product

United States

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